

SCH772984 Solubility and Storage Guide

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Compound Focus: SCH772984

Cat. No.: S548773

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The table below summarizes the key physical characteristics and solubility data for **SCH772984** as provided by commercial suppliers.

Property	Specification	Source / Batch
Molecular Weight	587.67 g/mol	[1] [2]
Cas No.	942183-80-4	[1] [3] [2]
Formula	C33H33N9O2	[1] [2]
Appearance	Solid	[2]
Solubility in DMSO	~14 mg/mL (23.82 mM) to 25 mg/mL (42.54 mM) ^(^1)	[1]
Solubility in Water	Insoluble	[1] [2]
Solubility in Ethanol	Insoluble	[1] [2]
Recommended Storage	Store at -20°C	[2]

^(^1) Different batches show varying solubility. Higher concentrations may require gentle warming (e.g., 37°C water bath) and/or brief ultrasonication [1].

Experimental Preparation Protocols

In Vitro Cell Culture Stock Solution (DMSO)

This protocol is for creating a concentrated stock solution for cell-based assays.

- **Calculation:** Calculate the mass of **SCH772984** needed to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
- **Dissolution:** Add the appropriate volume of fresh, high-quality, **anhydrous DMSO** to the compound. **Note:** DMSO that has absorbed moisture from the air can significantly reduce solubility [1].
- **Aiding Dissolution:** If the compound does not dissolve completely, use one or more of the following methods:
 - Gently warm the tube in a 37°C water bath for 10 minutes [1] [2].
 - Place the tube in an ultrasonic bath for a short period [1] [2].
 - Vortex the mixture intermittently.
- **Aliquoting:** Once a clear solution is obtained, aliquot the stock solution to avoid repeated freeze-thaw cycles.
- **Storage:** Store aliquots at -20°C or below. For long-term stability, it is not recommended to store solutions for extended periods [2].

In Vivo Dosing Formulation

The following formulation has been validated for in vivo studies, such as intraperitoneal injection in mouse models [1].

Target Concentration: 0.6 mg/mL (1.02 mM) in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O solution.

- **Prepare DMSO Stock:** First, create a clarified 6 mg/mL stock solution of **SCH772984** in DMSO.
- **Mix with PEG300:** Add 100 µL of the 6 mg/mL DMSO stock to 400 µL of PEG300. Mix evenly until clear.
- **Add Surfactant:** Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix evenly until the solution clarifies.
- **Dilute:** Finally, add 450 µL of double-distilled water (ddH₂O) to bring the total volume to 1 mL.
- **Usage:** The mixed solution should be used immediately for the best results [1].

Frequently Asked Questions (FAQs)

Q1: My SCH772984 solution has precipitated after storage. What should I do? A1: This is a common issue. Gently re-warm the solution in a 37°C water bath and vortex it. If it does not fully re-dissolve, brief sonication in a water bath sonicator can help. Using fresh, anhydrous DMSO for initial preparation can prevent this issue.

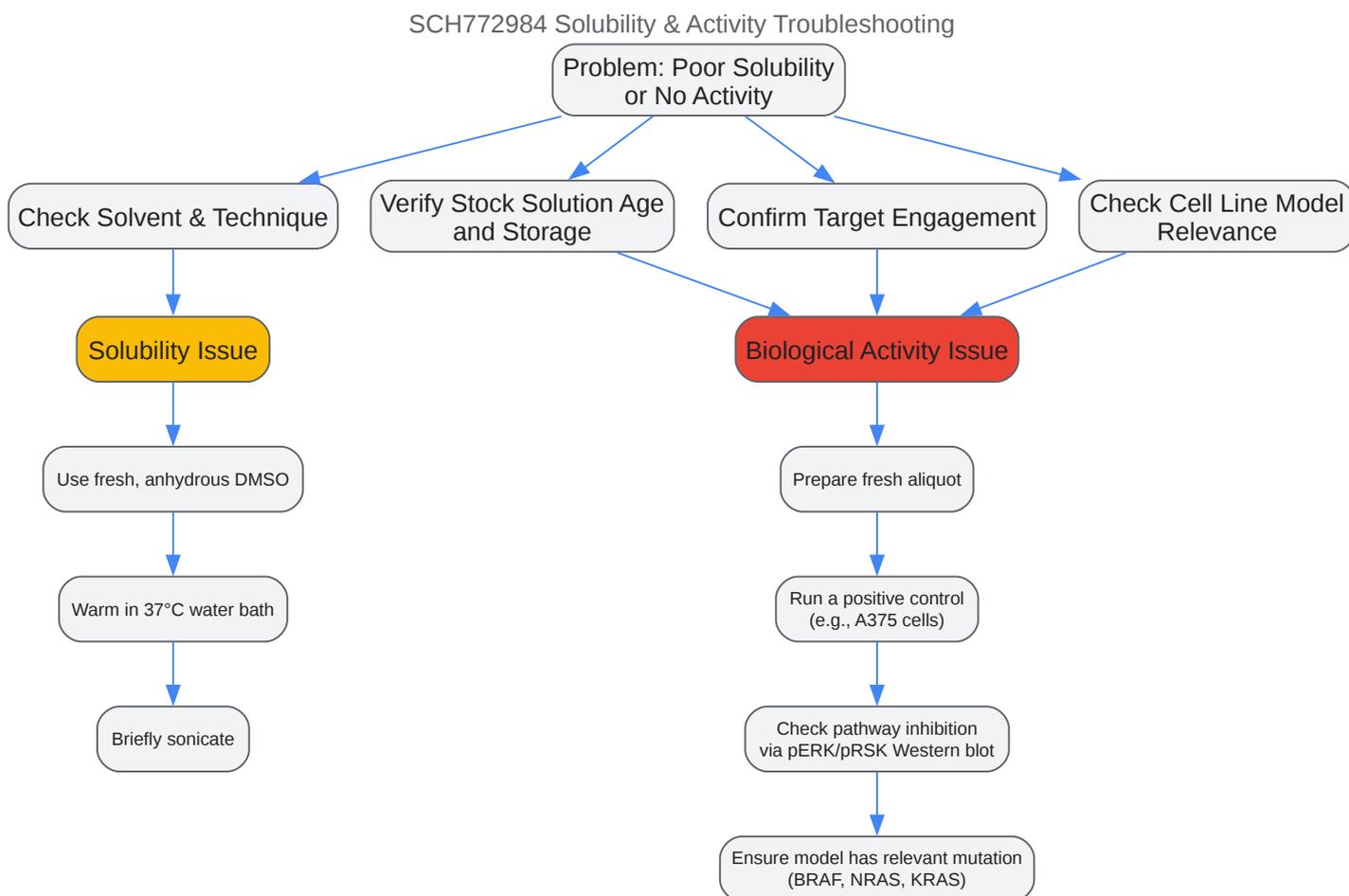
Q2: Can I use water or ethanol to dissolve SCH772984? A2: No. Supplier data consistently indicates that **SCH772984** is insoluble in both water and ethanol [1] [2]. DMSO is the standard and recommended solvent for creating stock solutions.

Q3: What is a typical working concentration for cell proliferation assays? A3: Effective concentrations vary by cell line. In viability assays, **SCH772984** is typically used in a dilution series ranging from 0.001 µM to 10 µM, with treatment times of 3 to 5 days [1] [4]. For mechanistic studies (e.g., Western blotting), cells are often treated with 500 nM for 2 to 24 hours [2] [4].

Q4: How do I confirm that SCH772984 is working in my experiment? A4: The efficacy of **SCH772984** can be confirmed by measuring the reduction of phosphorylated ERK1/2 (pERK) and its downstream target, phosphorylated RSK (pRSK), via Western blot. A time-course experiment may show rapid inhibition, though feedback mechanisms can sometimes cause pERK levels to rebound in resistant cell lines after 12-24 hours [4].

Troubleshooting Common Issues

The following diagram outlines a logical workflow for diagnosing and resolving typical **SCH772984** solubility and activity problems.



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Example Experimental Data and Application

SCH772984 is a potent and selective ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 4 nM and 1 nM, respectively, in cell-free assays [1] [3] [2]. It demonstrates robust antitumor activity in cancer

cells with mutations in the MAPK pathway, such as **BRAF**, **NRAS**, or **KRAS** [1] [4]. Notably, it remains effective in many models that have developed resistance to BRAF or MEK inhibitors [1] [4].

The table below shows example cellular IC50 values from published research:

Cell Line	Genetic Background	Assay Type	IC50	Citation
A375	BRAF V600E	Phospho-ERK2 Inhibition	4 nM	[1]
A375	BRAF V600E	Phospho-RSK Inhibition	20 nM	[1]
A375	BRAF V600E	Anti-proliferative	70 nM	[1]
COLO 205	BRAF V600E/D	Anti-proliferative	16 nM	[1] [3]
HT-29	BRAF/KRAS mutant	Anti-proliferative	59 nM	[1]
HT-29	BRAF/KRAS mutant	Apoptosis Induction	96 nM	[1]

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